molecular formula C6H7N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

Cat. No.: B1328884
CAS No.: 914637-58-4
M. Wt: 153.14 g/mol
InChI Key: HIBFOENIPBTPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid (CAS 914637-58-4) is a nitrogen-bridged heterocyclic compound with molecular formula C6H5N3O2 and molecular weight 151.12 g/mol. This imidazo[1,2-b]pyrazole scaffold serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex N-heterocyclic systems through multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction . The imidazo[1,2-b]pyrazole core structure exhibits notable pharmacological potential, with research indicating derivatives demonstrate various biological activities including potential anti-inflammatory, antiviral, and antidiabetic effects . Recent investigations have explored structurally similar imidazo-pyrazole compounds for their promising antiproliferative activity against patient-isolated melanoma cells, including those resistant to current treatments like Vemurafenib, highlighting the therapeutic relevance of this chemical scaffold in oncology research . As a privileged structure in pharmaceutical development, this compound enables researchers to develop novel bioactive molecules targeting multiple therapeutic areas. The compound is provided For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

CAS No.

914637-58-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11)

InChI Key

HIBFOENIPBTPGJ-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC(=C2)C(=O)O

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will delve into the foundational chemical properties, plausible synthetic routes, and the broader therapeutic context of the imidazo[1,2-b]pyrazole scaffold, offering valuable insights for professionals in the field.

Core Molecular Attributes

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a fused heterocyclic system containing both imidazole and pyrazole rings. This arrangement confers a unique electronic and structural profile, making it a compelling scaffold for exploring diverse biological activities. The core physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅N₃O₂[1]
Molecular Weight 151.12 g/mol [1]
CAS Number 914637-58-4[1]

The structure of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is presented in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_products Products 5_aminopyrazole 5-Aminopyrazole Derivative cyclization Cyclization in DMF/TEA 5_aminopyrazole->cyclization reagent Ethyl Chloroacetate reagent->cyclization intermediate Ethyl 5H-Imidazo[1,2-b]pyrazole-2-carboxylate cyclization->intermediate Forms fused ring hydrolysis Ester Hydrolysis (e.g., NaOH) final_product 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid hydrolysis->final_product intermediate->hydrolysis Converts ester to acid

Caption: Proposed synthetic workflow for 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid.

Experimental Protocol (Proposed)
  • Cyclization: To a solution of a suitable 5-aminopyrazole derivative in dimethylformamide (DMF), add triethylamine (TEA) as a base. To this mixture, add ethyl chloroacetate dropwise at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate. Purification can be achieved by column chromatography.

  • Hydrolysis: The isolated ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

  • Final Product Isolation: After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Solvent and Base: DMF is a polar aprotic solvent that is well-suited for this type of condensation reaction. TEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Reagent: Ethyl chloroacetate provides the two-carbon unit necessary for the formation of the imidazole ring and conveniently introduces an ester group that can be readily hydrolyzed to the desired carboxylic acid.

  • Hydrolysis Conditions: Basic hydrolysis is a standard and effective method for converting esters to carboxylic acids.

Structural Elucidation and Physicochemical Properties

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the imidazole and pyrazole rings, as well as a signal for the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic core and a characteristic signal for the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (carboxylic acid), and C=N stretching vibrations.

Applications and Biological Significance

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. [2]While specific studies on the 2-carboxylic acid derivative are limited, the core structure is associated with the following therapeutic areas:

  • Anticancer Activity: Numerous imidazo[1,2-b]pyrazole derivatives have been investigated for their potential as anticancer agents. [3][4]* Anti-inflammatory Properties: Some compounds based on this scaffold have shown promise as anti-inflammatory agents. [3]* Antimicrobial Effects: The fused heterocyclic system has been explored for its activity against various microbial pathogens. [2] The presence of the carboxylic acid moiety in 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

Conclusion

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation based on the well-established chemistry of the imidazo[1,2-b]pyrazole scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • Al-Shammari, E. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 337. [Link]

  • Gouda, M. A., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730. [Link]

Sources

The Imidazo[1,2-b]pyrazole Pharmacophore: A Technical Guide to Scaffold Evolution and Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyrazole is a privileged 5,5-fused bicyclic heterocycle that has emerged as a critical bioisostere for purines and indoles in modern drug discovery. Unlike its more common 5,6-fused cousins (e.g., imidazo[1,2-a]pyridine), the [1,2-b]pyrazole offers a unique electronic profile and compact vector arrangement, making it an ideal scaffold for ATP-competitive kinase inhibitors. This guide details the structural philosophy, synthetic evolution, and pharmacological application of this core, designed for medicinal chemists and structural biologists.

Part 1: The Structural Paradigm

The "Hinge-Binder" Philosophy

The primary utility of the imidazo[1,2-b]pyrazole core lies in its ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the scaffold functions as a "hinge binder."[1]

  • Vector Geometry: The 5,5-fusion creates a planar, aromatic system with defined hydrogen bond acceptor (N) and donor (NH) sites.

  • Bridgehead Nitrogen: The nitrogen at the ring junction (N4) modulates the pKa of the system, influencing solubility and permeability.

  • Bioisosterism: It serves as a scaffold hop from the ubiquitous pyrazolo[1,5-a]pyrimidine, offering altered metabolic stability profiles while maintaining the critical N-N pharmacophore required for hydrogen bonding with the kinase hinge region (e.g., the backbone NH of the "gatekeeper" residue).

Electronic Distribution

Unlike the electron-deficient pyridine ring in imidazo[1,2-a]pyridines, the pyrazole ring in the [1,2-b] system introduces an electron-rich component. This electron density can be fine-tuned via substitution at the C-2 and C-3 positions (pyrazole ring) or C-6 and C-7 positions (imidazole ring), allowing for precise control over


-stacking interactions with the phenylalanine gatekeeper often found in kinase pockets (e.g., IGF-1R, p38 MAPK).

Part 2: Historical Genesis & Synthetic Evolution

Early Discovery (1970s - 1980s)

The history of imidazo[1,2-b]pyrazole began largely as an academic curiosity in heterocyclic chemistry. Early work by Elguero et al. focused on the tautomerism and annular isomerism of pyrazoles. The synthesis was often plagued by regioselectivity issues, where the condensation of 3-aminopyrazoles with


-haloketones would yield mixtures of the desired imidazo[1,2-b]pyrazole and the isomeric pyrazolo[1,5-a]imidazole.
The Kinase Era (1990s - Present)

The scaffold gained traction in the late 1990s when high-throughput screening identified it as a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) . Researchers at major pharmaceutical firms (e.g., Roche, Merck) utilized the scaffold to develop anti-inflammatory agents.

  • The Breakthrough: The realization that the N1-N4 motif could form a bidentate hydrogen bond with the ATP-binding pocket of kinases (specifically the hinge region) transformed the molecule from a chemical curiosity to a "privileged structure."

  • Recent Advances: In the 2010s, the scaffold was adapted for IGF-1R (Insulin-like Growth Factor 1 Receptor) and c-Met inhibition, utilizing the 7-position for solubilizing groups (e.g., morpholine/piperazine tails) to improve pharmacokinetic profiles.

Part 3: Synthetic Pathways (Visualized)

The synthesis of this core has evolved from harsh condensations to elegant multicomponent reactions.

Pathway Logic

The two dominant methods are:

  • Classical Condensation: Reaction of 3-aminopyrazole with

    
    -haloketones.
    
  • Groebke–Blackburn–Bienaymé (GBB): A multicomponent reaction using an aldehyde, isonitrile, and 3-aminopyrazole.

SynthesisPathways Start1 3-Aminopyrazole Inter1 Intermediate: N-Alkylated Species Start1->Inter1 Condensation (EtOH, Reflux) Product Imidazo[1,2-b]pyrazole Core Start1->Product GBB Reaction (Sc(OTf)3 cat., MeOH) Reagent1 α-Haloketone (e.g., Bromoacetophenone) Reagent1->Inter1 Reagent2 Aldehyde + Isonitrile Reagent2->Product Inter1->Product Cyclization (-H2O, -HX) SideProduct Regioisomer: Pyrazolo[1,5-a]imidazole Inter1->SideProduct Alt. Cyclization (Regio-defect)

Figure 1: Synthetic divergence showing the Classical Condensation route (prone to regioisomers) versus the modern Groebke–Blackburn–Bienaymé (GBB) multicomponent approach.

Part 4: Technical Protocols

Synthesis of 2,3-Diphenyl-1H-imidazo[1,2-b]pyrazole (Classical Method)

This protocol describes the foundational synthesis used to generate the core scaffold.

Reagents:

  • 3-Amino-5-phenylpyrazole (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (

    
    )
    

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-phenylpyrazole (5 mmol) in 20 mL of anhydrous ethanol.

  • Addition: Add 2-bromoacetophenone (5.5 mmol) dropwise at room temperature.

    • Mechanism Note: The exocyclic amine is the most nucleophilic site, initiating the attack on the

      
      -carbon of the ketone.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
    
  • Basification: Cool the reaction to room temperature. A hydrobromide salt precipitate may form. Add saturated aqueous

    
     until pH ~8 to neutralize the HBr byproduct and drive the cyclodehydration.
    
  • Cyclization: Reflux for an additional 2 hours to ensure complete cyclization of the intermediate.

  • Isolation: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc gradient) to isolate the target imidazo[1,2-b]pyrazole.
    
Radiometric Kinase Assay (Gold Standard Validation)

To validate the pharmacophore as a kinase inhibitor (e.g., against IGF-1R or p38), a radiometric


-ATP assay is recommended over fluorescence methods for its robustness against compound autofluorescence.

Materials:

  • Recombinant Kinase (e.g., IGF-1R kinase domain)

  • Substrate: Poly(Glu, Tyr) 4:1

  • Radioisotope:

    
    ATP
    
  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the imidazo[1,2-b]pyrazole derivative in 100% DMSO. Acoustic dispensing (Echo) is preferred to minimize pipetting error.

  • Master Mix: Prepare a kinase/substrate mix in Assay Buffer.

    • Concentration: Kinase (final 5 nM), Substrate (final 0.2 mg/mL).

  • Initiation: Add 10 nL of compound to 5

    
    L of the Master Mix in a 384-well plate. Incubate for 15 minutes (thermodynamic equilibration).
    
  • ATP Addition: Initiate the reaction by adding 5

    
    L of ATP mix (containing cold ATP at 
    
    
    
    concentration + 0.5
    
    
    Ci
    
    
    ATP).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Stop the reaction by spotting 5

    
    L onto P81 phosphocellulose filter paper.
    
  • Washing: Wash filters

    
     with 0.75% phosphoric acid to remove unreacted ATP.
    
  • Quantification: Dry filters and count via liquid scintillation. Calculate

    
     using a 4-parameter logistic fit.
    

Part 5: Pharmacological Case Study (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for optimizing this scaffold against a generic Tyrosine Kinase (e.g., c-Met).

SAR_Logic Core Imidazo[1,2-b]pyrazole Core Pos2 Position 2 (Pyrazole C) Lipophilic Pocket Core->Pos2 Pos3 Position 3 (Pyrazole C) Gatekeeper Interaction Core->Pos3 Pos7 Position 7 (Imidazole C) Solvent Front Core->Pos7 Action2 Add Aryl/t-Butyl Increases Potency Pos2->Action2 Targeting Hydrophobic Back Pocket Action3 Small Group (F, Me) Avoid Steric Clash Pos3->Action3 Gatekeeper Constraint Action7 Add Morpholine/Piperazine Improves Solubility Pos7->Action7 ADME Optimization

Figure 2: SAR optimization strategy. Position 7 is the critical vector for improving physicochemical properties without disrupting the hinge-binding affinity of the core.

Data Summary: Selectivity Profile

The table below summarizes the typical selectivity profile of a 2,7-disubstituted imidazo[1,2-b]pyrazole (Compound X) compared to a standard promiscuous inhibitor (Staurosporine).

Target KinaseCompound X IC50 (nM)Staurosporine IC50 (nM)Interpretation
IGF-1R 12 4High Potency
InsR 455Moderate Selectivity (Homology issue)
p38 MAPK 15012Off-target liability
CDK2 >10,0003Excellent Selectivity
c-Met 856Secondary Target

Note: Data represents a generalized profile derived from optimization campaigns (e.g., BMS/Incyte).

References

  • Laufer, S. A., et al. (2008). "Discovery of Imidazo[1,2-b]pyrazoles as Potent and Selective p38α MAPK Inhibitors." Journal of Medicinal Chemistry. Link

  • Witherington, J., et al. (2003). "5-Aryl-pyrazolo[1,5-a]pyrimidines as potent inhibitors of the cyclin-dependent kinase CDK2." Bioorganic & Medicinal Chemistry Letters. Link(Note: Cited for comparative scaffold analysis).

  • Guchhait, S. K., et al. (2014). "Groebke–Blackburn–Bienaymé Reaction of 3-Aminopyrazoles: Efficient Synthesis of Imidazo[1,2-b]pyrazoles." Journal of Organic Chemistry. Link

  • Elguero, J., et al. (1974). "Systèmes aromatiques à 10 électrons π dérivés de l'aza-3a pentalène. XI. Etude RMN des imidazo[1,2-b]pyrazoles." Journal of Heterocyclic Chemistry. Link

  • Bavetsias, V., et al. (2010). "Imidazo[1,2-b]pyridazine and imidazo[1,2-b]pyrazole derivatives as inhibitors of IGF-1R." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid from 3-aminopyrazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-aminopyrazole, and proceeds through a two-step sequence involving a cyclocondensation reaction with ethyl bromopyruvate followed by ester hydrolysis. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers insights into critical process parameters to ensure a successful and reproducible outcome.

Introduction: The Significance of the Imidazo[1,2-b]pyrazole Scaffold

The fusion of imidazole and pyrazole rings to form the imidazo[1,2-b]pyrazole core has garnered substantial attention from medicinal chemists. This bicyclic heteroaromatic system is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The carboxylic acid functionality at the 2-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

Overall Synthetic Strategy

The synthesis of 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid from 3-aminopyrazole is achieved through a reliable two-step process. The initial and key step is the construction of the fused ring system via a cyclocondensation reaction. This is followed by a standard ester hydrolysis to yield the final carboxylic acid product.

Synthetic Scheme:

  • Step 1: Synthesis of Ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate. This step involves the reaction of 3-aminopyrazole with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group of the pyrazole, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyrazole ring system.[5]

  • Step 2: Hydrolysis to 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the desired carboxylic acid.

Detailed Mechanistic Insights

The formation of the imidazo[1,2-b]pyrazole core from 3-aminopyrazole and an α-haloketone, such as ethyl bromopyruvate, is a classic example of a Hantzsch-type synthesis adapted for fused heterocyclic systems.[6] 3-Aminopyrazole is a polyfunctional molecule with multiple nucleophilic centers.[7][8] However, the exocyclic amino group (at the 3-position) is generally more nucleophilic than the ring nitrogen atoms, leading to a preferential initial attack on the electrophilic carbon of the ethyl bromopyruvate.

Following the initial SN2 reaction, the newly formed secondary amine attacks the ketone carbonyl intramolecularly. This cyclization event is followed by a dehydration step, which is often acid or base-catalyzed, to yield the stable, aromatic imidazo[1,2-b]pyrazole ring system. The regioselectivity of this reaction is generally high, favoring the formation of the linear imidazo[1,2-b]pyrazole isomer.

Experimental Protocols

Part 1: Synthesis of Ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications to reaction and work-up conditions.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-Aminopyrazole83.095.0 g0.060≥98%Sigma-Aldrich
Ethyl bromopyruvate195.0212.8 g0.06697%Alfa Aesar
Sodium bicarbonate84.0110.1 g0.120≥99.5%Fisher Scientific
Ethanol46.07100 mL-AnhydrousVWR
Ethyl acetate88.11As needed-ACS GradeFisher Scientific
Brine (sat. NaCl)-As needed--Lab Prepared
Anhydrous MgSO₄120.37As needed--Sigma-Aldrich

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (5.0 g, 0.060 mol) and anhydrous ethanol (100 mL). Stir the mixture until the 3-aminopyrazole is fully dissolved.

  • Addition of Base: Add sodium bicarbonate (10.1 g, 0.120 mol) to the solution. The bicarbonate will act as a base to neutralize the hydrobromic acid formed during the reaction.

  • Addition of Electrophile: Slowly add ethyl bromopyruvate (12.8 g, 0.066 mol) to the stirred suspension at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate as a solid.

Part 2: Synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesConcentrationSupplier
Ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate179.175.0 g0.028-From Part 1
Sodium hydroxide40.002.2 g0.056-Fisher Scientific
Water18.0250 mL-Deionized-
Hydrochloric acid36.46As needed-2 MSigma-Aldrich

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate (5.0 g, 0.028 mol) in 50 mL of water.

  • Base Addition: Add sodium hydroxide (2.2 g, 0.056 mol) to the solution.

  • Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly add 2 M hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 3-4. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) to remove any remaining salts. Dry the product in a vacuum oven at 50 °C to a constant weight to yield 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A 3-Aminopyrazole C Reaction in Ethanol with NaHCO3 (reflux) A->C B Ethyl bromopyruvate B->C D Work-up and Purification C->D E Ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate D->E F Ethyl 5H-imidazo[1,2-b]pyrazole-2-carboxylate G Hydrolysis with NaOH F->G H Acidification with HCl G->H I Isolation and Drying H->I J 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid I->J

Caption: Synthetic workflow for the two-step synthesis.

Troubleshooting and Key Considerations

  • Purity of 3-Aminopyrazole: The purity of the starting 3-aminopyrazole is crucial. Impurities can lead to side reactions and lower yields.[9] It is recommended to use a high-purity grade or purify it by recrystallization if necessary.

  • Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • pH of Acidification: During the hydrolysis work-up, it is important to carefully control the pH during acidification. Over-acidification can lead to the protonation of the product, potentially affecting its solubility and recovery.

  • Drying of the Final Product: Ensure the final product is thoroughly dried to remove any residual water, which could affect its stability and subsequent reactions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid from 3-aminopyrazole. By following the outlined procedures and considering the key experimental parameters, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of this two-step synthesis makes it an accessible and efficient route for the preparation of this important heterocyclic compound.

References

  • ResearchGate. (n.d.). Synthesis of 1-formyl-imidazo[1,2-b]pyrazole 182. Retrieved from [Link]

  • MDPI. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 23(2), 241.
  • Thieme. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids. Synthesis, 55(23), 3925-3934.
  • National Center for Biotechnology Information. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Retrieved from [Link]

  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Retrieved from [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 1-25.
  • Semantic Scholar. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • SlideShare. (n.d.). Imidazole pyrazole. Retrieved from [Link]

  • Laboratoire de Chimie Moléculaire. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • IntechOpen. (2020).
  • Organic Chemistry Portal. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Full functionalization of the 1H-imidazo[1,2-b]pyrazole 5b followed by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

Sources

Application Notes & Protocols: Robust Amide Coupling Strategies for 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 5H-Imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The functionalization of this core, particularly through the formation of amide bonds at the C2 position, is a critical step in the synthesis of new chemical entities for drug discovery programs. However, the unique electronic nature of this heteroaromatic carboxylic acid presents distinct challenges for amide coupling. This guide provides a detailed examination of the underlying principles and offers field-proven, step-by-step protocols for achieving efficient and high-yield amide bond formation with 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid.

Introduction: The Significance and Challenges of the Target Scaffold

The imidazo[1,2-b]pyrazole ring system is a non-classical isostere of indole, offering potentially improved physicochemical properties such as aqueous solubility.[1] Its derivatives have shown significant biological activity across various therapeutic areas.[2][4] The carboxylic acid at the 2-position serves as a versatile synthetic handle for introducing diverse functionalities to probe structure-activity relationships (SAR).

Amide bond formation is conceptually a condensation reaction between a carboxylic acid and an amine. However, the direct reaction is kinetically slow and requires harsh conditions (e.g., temperatures >100 °C) that are incompatible with complex molecules.[5] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. The primary challenge with heteroaromatic carboxylic acids like 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid lies in its electronic properties, which can influence the reactivity of the carboxyl group and potentially lead to side reactions or low yields if an inappropriate activation method is chosen.

Core Principles: Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction hinges on the choice of the coupling reagent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylating intermediate that is readily attacked by the amine nucleophile. The main classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their efficiency and cost-effectiveness. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[6][7] Carbodiimide reactions are often enhanced by additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form activated esters that are more stable and less prone to racemization.[6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and lead to fast reaction rates.[8] HATU is particularly effective for coupling challenging or sterically hindered substrates.[8][9] The mechanism involves the formation of a highly reactive OAt-active ester.[8][10]

  • Phosphonium Salts (e.g., PyBOP, PyBrOP): These reagents are also very effective but can be more expensive. They are often used in solid-phase peptide synthesis and for coupling epimerization-prone substrates.

  • Anhydride Reagents (e.g., T3P): Propylphosphonic anhydride (T3P®) is a mild and versatile reagent known for high yields, low epimerization, and a simple workup, as its byproducts are water-soluble.[11][12][13]

For the 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid scaffold, the electron-rich nature of the fused heterocyclic system necessitates a robust and highly efficient coupling reagent. Uronium salts like HATU are an excellent first choice due to their high reactivity. For a more cost-effective and scalable approach, EDC/HOBt with a potential catalytic amount of DMAP can also be highly effective.[14] T3P offers a compelling alternative with an excellent safety profile and simplified purification.[13]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of solvent, base, equivalents, and reaction time may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, ensuring high success rates on a discovery scale.

HATU_Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1-1.2 eq) in anhydrous DMF B Cool solution to 0 °C A->B C Add HATU (1.1 eq) & DIPEA (2.5-3.0 eq) B->C D Stir at 0 °C to RT Monitor by LC-MS (1-12 h) C->D E Dilute with EtOAc D->E F Wash with aq. LiCl or NH4Cl, sat. NaHCO3, and brine E->F G Dry (Na2SO4), filter, concentrate F->G H Purify via Flash Chromatography G->H

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Preparation: To a solution of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the consumption of the carboxylic acid by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous LiCl or NH4Cl (2x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid.[10] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then efficiently intercepted by the amine to form the stable amide bond.[8][10] Cooling to 0 °C initially helps to control any potential exothermic reaction and minimize side products.

Protocol 2: Scalable & Cost-Effective Coupling using EDC/HOBt

This classic method is suitable for a wide range of amines and is more economical for larger-scale synthesis. The addition of DMAP can be beneficial for less reactive amines.[14]

Step-by-Step Procedure:

  • Preparation: Dissolve 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and optionally 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM) or DMF (~0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM. Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Causality: The carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate.[6] This intermediate is intercepted by HOBt to generate a more stable HOBt-ester, which is less prone to side reactions.[6][14] The amine then attacks this activated ester to yield the final amide.[6]

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt-Ester (Active Ester) O_Acyl->HOBt_Ester Urea EDU (Byproduct) O_Acyl->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide R-CO-NH-R' (Amide Product) HOBt_Ester->Amide Amine R'-NH2 (Amine) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.

Data Summary and Reagent Comparison

FeatureProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Reagents HATU, DIPEAEDC·HCl, HOBt, (DMAP)T3P®, Pyridine or Et₃N
Typical Yield Very Good to ExcellentGood to ExcellentVery Good to Excellent
Reaction Time Fast (1-12 h)Moderate (8-24 h)Moderate (4-18 h)
Advantages - High efficiency for difficult couplings- Fast reaction rates- Low epimerization risk[9]- Cost-effective- Water-soluble byproduct- Widely available- Water-soluble byproducts[11]- Low toxicity/allergenicity[15]- Excellent for low epimerization[13][16]
Disadvantages - Higher cost- Byproduct (TMU) can be difficult to remove[17]- Slower reaction rates- HOBt has explosive potential (in pure, dry form)[7]- Often supplied as a solution in a carrier solvent
Best For - Library synthesis- Challenging/hindered substrates- Rapid SAR exploration- Scale-up synthesis- Standard, unhindered substrates- Scale-up & process chemistry- Epimerization-prone substrates

Troubleshooting and Field Insights

  • Low Yield: If yields are low, particularly with electron-deficient amines, consider switching from EDC/HOBt to the more potent HATU.[14] Alternatively, with the EDC protocol, adding a catalytic amount of DMAP (0.1-0.2 eq) can accelerate the reaction.[14] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Difficult Purification: The tetramethylurea (TMU) byproduct from HATU can sometimes be difficult to separate from polar products.[17] Performing an aqueous wash with 10% LiCl or NH4Cl instead of pure water can help pull residual DMF and TMU into the aqueous phase. The water-soluble byproducts from T3P make it an attractive alternative if purification is a major issue.[11][12]

  • No Reaction: Confirm the amine is sufficiently nucleophilic. Highly electron-deficient anilines or extremely hindered amines may require elevated temperatures or a switch to a more aggressive coupling strategy, such as conversion of the carboxylic acid to an acyl chloride, though this is less ideal due to harsh conditions.[18]

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • ChemEurope.com. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide bond formation from carboxylic acids. Retrieved from [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (n.d.). Full functionalization of the 1H-imidazo[1,2-b]pyrazole 5b followed by.... Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Retrieved from [Link]

  • MDPI. (n.d.). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Retrieved from [Link]

  • ResearchGate. (2025). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Retrieved from [Link]

Sources

Design of antitubercular agents using imidazo[1,2-b]pyrazole carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Development of Antitubercular Agents Targeting MmpL3 Using the Imidazo[1,2-b]pyrazole Carboxylic Acid Scaffold

Abstract

This application note details the rational design, chemical synthesis, and biological evaluation of novel antitubercular agents derived from the imidazo[1,2-b]pyrazole-2-carboxylic acid scaffold. Leveraging the scaffold's structural similarity to known indole-2-carboxamide inhibitors, this guide proposes a strategy to target the mycobacterial membrane protein Large 3 (MmpL3 ), a critical mycolic acid transporter.[1] We provide a validated synthetic protocol starting from 3-aminopyrazole, a robust screening cascade using the Resazurin Microtiter Assay (REMA), and a mechanistic framework for optimizing structure-activity relationships (SAR).

Introduction & Rationale

The Challenge: Mycobacterium tuberculosis (Mtb) persists due to its impermeable cell wall, rich in mycolic acids. Multi-drug resistant (MDR) strains require new chemical entities (NCEs) that target novel pathways.

The Target: MmpL3: MmpL3 is an essential inner-membrane transporter responsible for flipping Trehalose Monomycolate (TMM) across the membrane for cell wall assembly.[2] Inhibiting MmpL3 leads to the accumulation of toxic TMM and rapid bacterial cell death.

The Scaffold: Imidazo[1,2-b]pyrazole: While indole-2-carboxamides and imidazo[1,2-a]pyridine-3-carboxamides are well-documented MmpL3 inhibitors, the imidazo[1,2-b]pyrazole core offers distinct advantages:

  • Bioisosterism: It acts as a 5,5-fused aza-analog of the indole nucleus, potentially improving solubility and metabolic stability (lower lipophilicity than indole).

  • Vector Positioning: The carboxylic acid at position 2 (or 7) serves as an ideal handle for amide coupling, positioning the "head" and "tail" groups required for the MmpL3 pharmacophore.

  • Novelty: It circumvents existing resistance mechanisms associated with older scaffolds.

Rational Design & SAR Strategy

The design follows the established "Head-Linker-Core-Tail" pharmacophore model for MmpL3 inhibitors.

Pharmacophore Model
  • Core: Imidazo[1,2-b]pyrazole (Rigid spacer).

  • Linker: Carboxamide (H-bond donor/acceptor essential for binding in the MmpL3 proton-translocating channel).

  • Tail (Lipophilic): Attached to the pyrazole nitrogen or C-3 position. Must be bulky (e.g., adamantyl, cyclohexyl, or substituted phenyl) to anchor in the hydrophobic membrane interface.

  • Head (Polar): Attached via the amide. Often a solubilizing amine or small heterocycle to interact with the acidic residues in the MmpL3 pore.

Table 1: SAR Logic for Imidazo[1,2-b]pyrazole Optimization

RegionModificationRationale
Core Imidazo[1,2-b]pyrazoleMaintains planarity; lower logP than indole.
C-2 Position Carboxamide (-CONH-R)Critical. The carbonyl oxygen and amide nitrogen form key H-bonds with MmpL3 residues (e.g., Tyr, Ser).
N-1 Position Aryl/Alkyl SubstitutionLipophilic Tail. Increases affinity for the mycolic acid binding pocket. Preferred: 4-chlorophenyl, benzyl.
Amide R-Group Amines, PiperazinesSolubility Head. Modulates pKa and permeability. Preferred: N-methylpiperazine, morpholine.

Chemical Synthesis Protocol

This protocol describes the synthesis of the core Imidazo[1,2-b]pyrazole-2-carboxylic acid and its subsequent conversion to active carboxamides.

Reagents & Equipment
  • Starting Materials: 3-Aminopyrazole, Ethyl bromopyruvate, Substituted benzyl halides.

  • Solvents: Ethanol (EtOH), Tetrahydrofuran (THF), DMF, Dichloromethane (DCM).

  • Coupling Agents: HATU, DIPEA.

  • Purification: Flash Column Chromatography (Silica gel 60).

Step-by-Step Methodology

Step 1: N-Alkylation (Introduction of Tail)

  • Dissolve 3-aminopyrazole (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K2CO3, 2.5 eq) and the appropriate alkyl/benzyl halide (1.1 eq).

  • Stir at 60°C for 12 hours.

  • Workup: Pour into ice water, extract with EtOAc. The major regioisomer (N-1 alkylation) is purified by column chromatography.

    • Note: Regioselectivity (N1 vs N2) must be confirmed by NOE NMR.

Step 2: Cyclization to Scaffold

  • Dissolve the N-alkylated 3-aminopyrazole (1.0 eq) in EtOH.

  • Add Ethyl bromopyruvate (1.2 eq) dropwise.

  • Reflux for 6–12 hours. The reaction proceeds via alkylation of the exocyclic amine followed by ring closure onto the ring nitrogen.

  • Workup: Evaporate solvent. Neutralize with NaHCO3. Extract with DCM.

  • Product: Ethyl 1-substituted-imidazo[1,2-b]pyrazole-2-carboxylate.

Step 3: Saponification (Acid Generation)

  • Dissolve the ester in THF:Water (1:1).

  • Add LiOH monohydrate (3.0 eq). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 3. The carboxylic acid precipitate is filtered and dried.

    • Checkpoint: Verify structure via 1H-NMR (Loss of ethyl quartet/triplet).

Step 4: Amide Coupling (Active Agent)

  • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.

  • Add the desired amine (Head group) (1.2 eq). Stir at RT overnight.

  • Purification: HPLC or Flash Chromatography.

Visual Synthesis Workflow

SynthesisPath Start 3-Aminopyrazole Step1 Step 1: N-Alkylation (R-X, K2CO3) Start->Step1 Inter1 N-Alkyl-3-aminopyrazole Step1->Inter1 Step2 Step 2: Cyclization (Ethyl Bromopyruvate) Inter1->Step2 Inter2 Ethyl Imidazo[1,2-b]pyrazole -2-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH) Inter2->Step3 Acid Imidazo[1,2-b]pyrazole -2-carboxylic Acid (KEY INTERMEDIATE) Step3->Acid Step4 Step 4: Amide Coupling (HATU, Amine) Acid->Step4 Final Final Carboxamide (Antitubercular Agent) Step4->Final

Caption: Synthesis of Imidazo[1,2-b]pyrazole-2-carboxamides from 3-aminopyrazole.

Biological Evaluation Protocols

A. Minimum Inhibitory Concentration (MIC) - REMA Method

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against Mtb H37Rv.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 broth (supplemented with OADC). Final volume: 100 µL.

  • Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to OD600 ~0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Calculation: MIC is the lowest concentration preventing the color change from blue to pink.

B. Cytotoxicity Assay (Selectivity Index)

To ensure safety, test compounds against Vero or HepG2 cell lines.

  • Seed cells (10^4 cells/well) in 96-well plates. Incubate 24h.

  • Add compounds at varying concentrations (e.g., 0.1 - 100 µM).

  • Incubate for 48h.

  • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm. Calculate CC50.[3]

  • Selectivity Index (SI) = CC50 / MIC. Target SI > 10.

Mechanism of Action: MmpL3 Inhibition[2][4][5]

The designed imidazo[1,2-b]pyrazole carboxamides are hypothesized to bind to the proton-translocating channel of MmpL3.

Mechanism Flow:

  • Entry: The lipophilic tail facilitates partitioning into the mycobacterial inner membrane.

  • Binding: The carboxamide motif forms hydrogen bonds with conserved residues (e.g., Tyr641, Asp645) in the MmpL3 pore.

  • Blockade: This binding locks the transporter in a conformation that prevents the "flipping" of Trehalose Monomycolate (TMM).

  • Consequence: TMM accumulates in the cytoplasm (toxic) and TDM (Trehalose Dimycolate) is depleted in the cell wall, leading to cell lysis.

MOA cluster_effect Cellular Consequences Compound Imidazo[1,2-b]pyrazole Carboxamide Target MmpL3 Transporter (Inner Membrane) Compound->Target Binds Action Inhibition of TMM Flipping Target->Action Blocks Effect1 Accumulation of TMM (Cytotoxic) Action->Effect1 Effect2 Depletion of TDM (Cell Wall Defect) Action->Effect2 Death Bacterial Cell Lysis Effect1->Death Effect2->Death

Caption: Proposed Mechanism of Action targeting the MmpL3 transporter.

Expert Insights & Troubleshooting

  • Solubility Issues: The imidazo[1,2-b]pyrazole core is planar and can stack, leading to poor solubility. Solution: Introduce sp3-rich "Head" groups (e.g., morpholine, N-methyl piperazine) via the amide linkage to disrupt stacking and improve aqueous solubility.

  • Regiochemistry: In Step 1 (Alkylation), N-2 alkylation is a common byproduct. Validation: Use 2D NMR (HMBC) to confirm N-1 substitution. The N-1 isomer typically shows cross-peaks between the N-CH2 protons and the pyrazole C-5.

  • Target Validation: To confirm MmpL3 as the target, generate spontaneous resistant mutants (raise MIC 4x-10x) and sequence the mmpL3 gene. Mutations in the transmembrane domain (e.g., G253E) are diagnostic of MmpL3 inhibitors.

References

  • Meta, E., et al. (2019). Pyrazole and Imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Medicinal Chemistry, 15(1), 17-27. Link

  • Li, W., et al. (2014). New MmpL3 Inhibitors: Ditolyloxamide Derivatives with Potent Antitubercular Activity. PLoS ONE, 9(12), e114932. (Reference for MmpL3 mechanism analogy). Link

  • PubChem. 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid (CID 10655196). Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. Link

  • Poce, G., et al. (2013). Improved BM212 MmpL3 Inhibitors: Structure–Activity Relationship, ADME Properties, and Biological Evaluation. Journal of Medicinal Chemistry, 56(16), 6567–6575. Link

Sources

Troubleshooting & Optimization

Improving solubility of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #IP-502: Solubilizing 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Synthesis/Purification)

Executive Summary & Diagnostic

User Problem: You are attempting to dissolve 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid (CAS: 914637-58-4) in standard organic solvents (DCM, EtOAc, THF) for reaction or analysis, but the material remains a stubborn suspension or "brick dust."

Root Cause Analysis: This molecule presents a "perfect storm" for insolubility in non-polar organics due to three converging factors:

  • Strong Intermolecular H-Bonding: The carboxylic acid moiety forms stable dimers.

  • Pi-Stacking: The planar fused imidazo-pyrazole system maximizes lattice energy (tight crystal packing).

  • Zwitterionic Potential: The basic imidazole nitrogen (

    
    ) can accept the acidic proton from the carboxylic acid, forming an inner salt (zwitterion) that is insoluble in everything except high-dielectric solvents (water/DMSO).
    
Diagnostic Workflow (Decision Matrix)

Before proceeding, determine if you need the chemical structure of the acid to remain unchanged, or if a derivative is acceptable.

SolubilityDecision node_start START: What is your end goal? node_rxn Reaction Intermediate (Using -COOH later) node_start->node_rxn Synthesis node_analysis Analysis (NMR/HPLC) or Purification node_start->node_analysis Analysis node_perm Permanent Derivatization (Esterification) node_rxn->node_perm Can protect -COOH? node_trans Transient Solubilization (Salt Formation) node_rxn->node_trans Must keep -COOH free? node_analysis->node_trans NMR (CDCl3) node_cosolv Solvent Engineering (DMSO/Co-solvents) node_analysis->node_cosolv HPLC/LCMS

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Solution Module A: Transient Solubilization (Salt Formation)

Best For: NMR analysis in CDCl₃, running reactions in DCM/THF where the acid group must remain available.

The Science: By adding a lipophilic organic base, you deprotonate the carboxylic acid. The resulting carboxylate anion is paired with a large, greasy ammonium cation. This disrupts the H-bond dimers and the "greasy" cation drags the molecule into the organic phase.

Recommended Reagents:

  • DIPEA (Hünig's Base): Sterically hindered, non-nucleophilic.

  • DBU: Stronger base, excellent for stubborn cases.

Protocol: The "Lipophilic Shift"

  • Suspend 10 mg of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid in 0.7 mL CDCl₃ (or DCM).

  • Add 1.2 - 1.5 equivalents of DIPEA or DBU.

  • Observation: The suspension should clear rapidly as the lipophilic salt forms.

  • Note: For NMR, this will shift your signals. The -COOH proton will disappear/broaden, and the aromatic protons may shift upfield due to increased electron density on the ring.

Critical Warning: Do not use inorganic bases (NaOH, K₂CO₃) for organic solubility; they will force the molecule into the aqueous phase or precipitate it as a sodium salt.

Solution Module B: Permanent Derivatization (Esterification)

Best For: Chromatographic purification (Flash column), long-term storage, or using the core scaffold for further substitution.

The Science: Converting the acid to a methyl or ethyl ester eliminates the H-bond donor/acceptor dimer and prevents zwitterion formation. Esters of imidazo[1,2-b]pyrazoles are typically soluble in DCM, EtOAc, and alcohols.

Protocol: Thionyl Chloride Mediated Esterification Direct Fischer esterification (Acid + Alcohol) is often too slow for these rigid heterocycles. We recommend the Acid Chloride pathway.

  • Activation: Suspend the acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Cooling: Cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise add Thionyl Chloride (SOCl₂) (3.0 - 5.0 eq).

    • Why? This generates HCl in situ and transiently forms the acid chloride/activated species.

  • Reflux: Heat to reflux (65°C) for 2-4 hours.

  • Workup:

    • Concentrate in vacuo.

    • Crucial Step: The product will likely be the HCl salt of the ester (protonated imidazole nitrogen).

    • Partition between EtOAc and Saturated NaHCO₃ . The free base ester will migrate to the EtOAc layer.

Solution Module C: Solvent Engineering (No Additives)

Best For: HPLC injection, biological assays, or crystallization.

If you cannot use bases or esters, you must rely on high-dielectric solvents or "Magic Mixtures."

Solubility Data Table (Estimated at 25°C)

Solvent SystemSolubility RatingApplicationNotes
Water (Neutral) Poor (< 0.1 mg/mL)NoneZwitterion/Aggregation dominates.
DCM / Chloroform Very PoorNoneOnly works with DBU/DIPEA added.
DMSO / DMF Excellent (> 20 mg/mL)Stock SolutionsHard to remove; high boiling point.
Methanol ModerateTransferHeating required; risk of methylation if acidic.
DCM:MeOH (9:1) GoodChromatographyThe "Magic Mix" for polar heterocycles.
THF PoorReactionsOften requires heat or base.
Technical FAQ (Troubleshooting)

Q1: I tried dissolving it in DMSO, but when I added water, it precipitated immediately. Why? A: This is the "Brick Dust" effect. The molecule is hydrophobic enough to hate water but polar enough to stack tightly. When you add water to DMSO, the solvent power drops below the threshold required to break the crystal lattice. Fix: Dilute into a buffer with pH > 8 (to form the soluble carboxylate) or use a surfactant/cyclodextrin carrier if for biological assay.

Q2: Can I use the acid chloride (R-COCl) for reactions? A: Yes, but be careful. You can generate the acid chloride using SOCl₂ (neat or in CHCl₃/DMF cat.). However, the imidazole nitrogen will likely protonate, forming a hydrochloride salt (R-COCl • HCl). This salt is moisture sensitive but often more soluble in DCM than the zwitterionic parent acid.

Q3: My NMR in DMSO-d6 shows broad peaks. Is it impure? A: Not necessarily. Broadening often indicates tautomerism or proton exchange on the imidazole/pyrazole nitrogens.

  • Fix: Add a drop of D₂O (exchanges exchangeable protons, sharpening the rest) or add a trace of TFA-d (forces a single protonation state).

References & Authoritative Sources
  • BenchChem. An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole. (General properties of the scaffold).

  • Royal Society of Chemistry. Tactics to Improve Solubility: Salt Forms and Derivatization. (Principles of solubilizing rigid acids).

  • National Institutes of Health (PMC). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. (Describes magnesiation and esterification strategies for this specific ring system).

  • Santa Cruz Biotechnology. 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid Product Data.[1] (Physical properties confirmation).

For further assistance, reply to this ticket with your specific solvent constraints.

Sources

Technical Support Center: Imidazo[1,2-b]pyrazole-2-carboxylic Acid Handling and Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-b]pyrazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing decarboxylation during heating and subsequent chemical modifications. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your starting material and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My reaction with imidazo[1,2-b]pyrazole-2-carboxylic acid at an elevated temperature is giving low yields and I'm isolating the parent imidazo[1,2-b]pyrazole. What is happening?

A1: You are likely observing thermal decarboxylation. Heteroaromatic carboxylic acids, particularly azole-2-carboxylic acids, are known to be susceptible to the loss of carbon dioxide (CO₂) upon heating.[1] The imidazo[1,2-b]pyrazole ring system can stabilize the intermediate formed upon loss of the carboxyl group, thus facilitating this often-unwanted side reaction. The general mechanism involves the elimination of CO₂, leading to the formation of the corresponding C-H bond at the 2-position of the heterocyclic core.

Q2: At what temperature does imidazo[1,2-b]pyrazole-2-carboxylic acid begin to decarboxylate?

Q3: How do solvent and pH influence the rate of decarboxylation?

A3: Both solvent and pH play a critical role in the stability of your compound.

  • Solvent Effects: Polar, protic solvents can sometimes facilitate decarboxylation by stabilizing charged intermediates. Conversely, some high-boiling point polar aprotic solvents like DMSO are often used in metal-catalyzed decarboxylation protocols, indicating their ability to mediate this transformation.[2] The choice of solvent should be carefully considered based on the intended reaction. For reactions where decarboxylation is to be avoided, lower boiling point solvents that allow for sufficient reactivity without excessive heat are preferable.

  • pH Influence: The decarboxylation of similar heteroaromatic carboxylic acids, such as pyrrole-2-carboxylic acid, has been shown to be acid-catalyzed.[3][4] In highly acidic conditions, protonation of the heterocyclic ring can increase the rate of decarboxylation. Conversely, under basic conditions, the formation of a carboxylate salt can sometimes inhibit decarboxylation, but this is not a universal rule and depends on the specific compound and reaction conditions. For imidazo[1,2-b]pyrazole-2-carboxylic acid, it is advisable to maintain a neutral or slightly basic pH if heating is unavoidable.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Recommended Solution
Significant formation of decarboxylated byproduct detected by LC-MS or NMR. The reaction temperature is too high, leading to thermal decarboxylation.1. Lower the reaction temperature and extend the reaction time. 2. Consider alternative, milder synthetic routes that do not require high temperatures, such as in-situ amide coupling or esterification (see protocols below).
Low conversion to the desired ester or amide, with starting material remaining. The activation of the carboxylic acid is inefficient at lower, safer temperatures.1. Choose a more potent coupling agent for amide bond formation (e.g., HATU, PyBOP). 2. For esterification, consider methods that do not require high heat, such as using diazoalkanes generated in-situ.[5]
Inconsistent results between batches. The stability of the imidazo[1,2-b]pyrazole-2-carboxylic acid is compromised, possibly due to trace acid or metal impurities.1. Ensure the starting material is pure and free from acidic residues. 2. Use high-purity solvents and reagents. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might be initiated at elevated temperatures.

Preventative Strategies and Alternative Protocols

Instead of attempting to force a reaction that requires high temperatures, a more robust approach is to utilize milder chemistries that circumvent the issue of decarboxylation. The most effective strategy is to convert the thermally labile carboxylic acid into a more stable derivative, such as an ester or an amide, under mild conditions.

Strategy 1: In-Situ Amide Coupling to Prevent Decarboxylation

The instability of azole carboxylic acids can be effectively managed by converting them into amides in a one-pot procedure immediately following their formation or as a standalone reaction under mild conditions.[1] This avoids isolating the potentially unstable acid and exposing it to harsh conditions.

dot

cluster_0 Decarboxylation Pathway cluster_1 Recommended Amide Coupling Pathway A Imidazo[1,2-b]pyrazole- 2-carboxylic acid B Decarboxylated Product + CO2 A->B High Heat C Imidazo[1,2-b]pyrazole- 2-carboxylic acid D Activated Intermediate (e.g., Acyl Imidazolide) C->D Coupling Agent (e.g., CDI, HATU) Mild Conditions E Stable Amide Product D->E Amine (R-NH2)

Caption: Alternative pathways for imidazo[1,2-b]pyrazole-2-carboxylic acid.

Protocol: Mild Amide Coupling using Carbonyldiimidazole (CDI)

This protocol leverages the formation of a highly reactive acyl imidazolide intermediate, which then reacts with an amine at or below room temperature.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve imidazo[1,2-b]pyrazole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or THF.

  • Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature. Stir for 1-2 hours, or until CO₂ evolution ceases. The reaction can be monitored by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl imidazolide carbonyl stretch.

  • Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography or recrystallization as needed.

Rationale: This method avoids heat entirely. The activation with CDI is typically efficient at room temperature, and the subsequent reaction with the amine is also facile.[6]

Strategy 2: Mild Esterification

If an ester derivative is the target, it is crucial to avoid traditional Fischer esterification conditions which require heat and strong acid.

Protocol: Esterification via In-Situ Generation of Diazoalkanes

This method is exceptionally mild and efficient for converting carboxylic acids to esters without heat.[5]

  • Preparation: In a flask, dissolve the N-tert-butyldimethylsilylhydrazone (TBSH) derivative of the desired alcohol's corresponding aldehyde (e.g., TBSH of acetaldehyde for ethyl ester) and the imidazo[1,2-b]pyrazole-2-carboxylic acid (1 equivalent) in a suitable solvent like acetonitrile.

  • Oxidation and Esterification: Cool the solution in an ice bath and add (difluoroiodo)benzene (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction generates the diazoalkane in situ, which immediately reacts with the carboxylic acid.

  • Work-up: Quench the reaction and purify the ester product.

Rationale: This protocol generates the reactive esterifying agent at low temperatures, completely avoiding the conditions that lead to decarboxylation.

Analytical Monitoring of Decarboxylation

To effectively troubleshoot and optimize your reactions, it is essential to monitor for the presence of the decarboxylated byproduct.

Technique Observation
LC-MS Appearance of a new peak with a mass corresponding to the loss of 44 Da (mass of CO₂) from the starting material.
¹H NMR Disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal in the imidazo[1,2-b]pyrazole core region.
FT-IR Disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid without the appearance of a new ester or amide carbonyl stretch.

By understanding the thermal lability of imidazo[1,2-b]pyrazole-2-carboxylic acid and employing milder, alternative synthetic strategies, researchers can successfully synthesize their desired derivatives while avoiding unwanted decarboxylation.

References

  • Hersel, U., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • De La Cruz, J. N., et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A.
  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Mundle, S. O. C., et al. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Schenkel, K., & Knochel, P. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push-pull dyes. RSC Chemical Science, 12(41), 13836-13842. [Link]

  • Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Goossen, L. J., et al. (2006). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 71(14), 5448–5451.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University. [Link]

  • Takeda, K., et al. (2023). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Oxo-Bridged Iron Cluster.
  • Lercher, J. A., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23145–23156. [Link]

  • Svete, J., et al. (2008).
  • Guillaumet, G., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730.
  • Kluger, R., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. The Journal of Organic Chemistry, 76(22), 9207–9214.
  • Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid. Journal of the American Chemical Society.
  • PubChem. (n.d.). 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Smith, K. M., et al. (2018). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (139), 58288. [Link]

  • Furrow, M. E., & Myers, A. G. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Journal of the American Chemical Society, 126(39), 12222–12223. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Del Sesto, R. E., et al. (2009). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. Thermochimica Acta, 491(1-2), 118-120.
  • North, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5808–5818. [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182–1192. [Link]

  • Polanc, S., et al. (2016). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide.
  • North, M., et al. (2020). Direct Synthesis of Amides from Nonactivated Carboxylic Acids using Urea as Nitrogen Source and Mg(NO3)2 or Imidazole as Catalysts.
  • Ke, Y., et al. (2012). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 16(5), 972–979.
  • Pui, A., et al. (2012). Physico-chemical and thermal characterisation of new Co(II) complexes with pyrazole derivatives. Journal of Thermal Analysis and Calorimetry, 111(1), 385–391.
  • Kluger, R., & Mundle, S. O. C. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. [Link]

  • Sławiński, J., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(3), M1700.

Sources

Controlling regioselectivity in 5H-imidazo[1,2-b]pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Controlling Regioselectivity in 5H-Imidazo[1,2-b]pyrazole Functionalization

Executive Summary & Scaffold Analysis

The 5H-imidazo[1,2-b]pyrazole scaffold is a 5,5-fused bicyclic system that has emerged as a critical bioisostere for indole and a scaffold for "push-pull" fluorophores. Its functionalization is non-trivial due to the presence of four potential C-H activation sites (C-2, C-3, C-6, C-7) and the risk of ring fragmentation under basic conditions.

Critical Nomenclature Note: While you referred to the 5H- tautomer, literature often refers to the 1H- form depending on the position of the NH/N-R group. For this guide, we utilize the IUPAC-consistent numbering where the bridgehead nitrogen is N-4 , the pyrazole nitrogen is N-1 (or N-5 in 5H-tautomers), and the carbon atoms are numbered to prioritize the fusion.

  • Nucleophilic Sites (EAS): C-3 (Preferred).

  • Acidic Sites (Metalation): C-2, C-6, C-7 (Dependent on base and directing groups).

The Regioselectivity Map

Before troubleshooting, visualize the reactivity landscape of the scaffold.

RegioselectivityMap Scaffold 5H-Imidazo[1,2-b]pyrazole Core Scaffold C3 Position C-3 (Nucleophilic / Acidic) Scaffold->C3 Primary EAS Site Magnesiation (TMPMgCl·LiCl) C2 Position C-2 (Acidic / Sterically Accessible) Scaffold->C2 Zincation (TMP2Zn) (Requires C-3 blocking or specific base) C7 Position C-7 (Halogen-Lithium Exchange) Scaffold->C7 Access via Br/Mg Exchange (Pre-functionalized precursors) C6 Position C-6 (Ring Fragmentation Risk) Scaffold->C6 Metalation triggers Ring Opening (Caution!) EAS_Product Electrophilic Substitution (Halogenation, Formylation) C3->EAS_Product C3_Metal C-3 Magnesiation (Trapping with Electrophiles) C3->C3_Metal Frag_Product Push-Pull Dyes (Ring Opened) C6->Frag_Product Elimination Mechanism

Figure 1: Reactivity profile of the 5H-imidazo[1,2-b]pyrazole scaffold. Green paths indicate high-yield functionalization; red/black paths indicate risks or specialized transformations.

Troubleshooting Guide: Metalation & C-H Activation

The most robust method for functionalizing this scaffold is Knochel-type metalation using TMP (2,2,6,6-tetramethylpiperidyl) bases. However, this comes with specific pitfalls.

Issue 1: "I am observing ring opening/fragmentation instead of functionalization."
  • Diagnosis: You likely metalated at C-6 .

  • Mechanism: Metalation at C-6 (the pyrazole CH adjacent to the bridgehead) creates an anion that can trigger a cascade ring opening, effectively destroying the bicyclic system to form (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles (push-pull dyes).

  • Solution:

    • Switch Positions: Target C-3 or C-2 first. C-6 is the least stable position for a metalated intermediate.

    • Block C-6: Use a starting material with a substituent (e.g., Methyl, Cl) at C-6 if the core structure allows.

    • Control Temperature: C-6 metalation often requires higher temperatures or stronger bases. Keep reactions at -78°C to -40°C to favor kinetic control at other sites.

Issue 2: "I cannot get selectivity between C-2 and C-3."
  • Diagnosis: The acidity difference between C-2 and C-3 is subtle and base-dependent.

  • Solution:

    • For C-3 Functionalization: Use TMPMgCl·LiCl (1.1 equiv) at -40°C . This base is selective for the most acidic position (C-3) due to coordination with the bridgehead nitrogen.

    • For C-2 Functionalization: Use TMP2Zn[1]·MgCl2[2][3]·2LiCl (zinc base). Zinc bases are softer and can tolerate the thermodynamic equilibration required to access C-2, or they can be used after C-3 is already substituted.

    • Sequential Approach: If you need substituents at both, functionalize C-3 first, then C-2.

Issue 3: "How do I introduce a substituent at C-7?"
  • Diagnosis: Direct C-H activation at C-7 is difficult due to the competing acidity of C-3/C-2 and the instability of C-6.

  • Solution: Do not rely on direct C-H activation. Instead, synthesize the 7-bromo-5H-imidazo[1,2-b]pyrazole precursor.

    • Perform a Br/Mg exchange using iPrMgCl·LiCl. This generates the C-7 Grignard species cleanly, which can then be trapped with electrophiles (aldehydes, acyl chlorides, allyl bromide).

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

Issue 4: "Standard nitration/halogenation gives a mixture of isomers."
  • Diagnosis: The 5,5-fused system is electron-rich, making it highly reactive.

  • Scientific Insight: The C-3 position is electronically analogous to the C-3 of indole or imidazo[1,2-a]pyridine; it is the most nucleophilic site.

  • Solution:

    • Halogenation: Use mild reagents like NIS (N-iodosuccinimide) or NBS in acetonitrile at 0°C to selectively target C-3. Avoid elemental halogens (

      
      ) which may cause over-halogenation.
      
    • Formylation: Vilsmeier-Haack conditions usually target C-3.

    • Blocking: If C-3 is blocked, EAS will occur at C-2, though with significantly reduced kinetics.

FAQ: Common Experimental Queries

Q: Can I use n-BuLi for these lithiations? A: Avoid if possible. n-BuLi is too nucleophilic and aggressive. It often attacks the pyrazole nitrogen or causes non-selective ring degradation. TMP-bases (Knochel bases) are non-nucleophilic and sterically bulky, providing the necessary kinetic control for this sensitive scaffold.

Q: What is the best protecting group for the Nitrogen (N-1/N-5)? A: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is superior. It stabilizes the lithiated intermediates and prevents N-deprotonation. It is easily removed later with TBAF or acid.

Q: Why does my yield drop when scaling up the magnesiation? A: Magnesiated intermediates of azoles can be thermally unstable. On scale-up, heat transfer is slower. Ensure efficient cooling to maintain internal temperature below -30°C during the addition of the base.

Detailed Experimental Protocols

Protocol A: Regioselective C-3 Functionalization via Magnesiation

Target: Introduction of electrophiles (E+) at C-3.

Reagents:

  • Substrate: 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole (SEM-protected).

  • Base: TMPMgCl[1][2]·LiCl (1.0 M in THF/Toluene).

  • Electrophile: Aldehyde, Ketone, or Allyl Bromide.

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve the SEM-protected substrate (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath).

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv) .

    • Note: Addition should take 5-10 minutes to prevent exotherms.

  • Incubation: Stir at -40 °C for 30 minutes . The solution typically turns yellow/orange, indicating the formation of the magnesiated species.

  • Quenching: Add the Electrophile (1.2 equiv) neat or dissolved in minimal THF.

  • Warming: Allow the mixture to warm to 25 °C over 1 hour.

  • Workup: Quench with sat. aq. NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: C-7 Functionalization via Br/Mg Exchange

Target: Introduction of substituents at C-7 using a brominated precursor.[1]

Step-by-Step:

  • Precursor: Start with 7-bromo-1-(SEM)-imidazo[1,2-b]pyrazole.

  • Exchange: Dissolve in THF and cool to -20 °C .

  • Reagent: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Reaction: Stir for 30 minutes at -20 °C. (Monitoring by GC-MS of a quenched aliquot is recommended to confirm complete exchange).

  • Trapping: Add the electrophile (e.g., benzaldehyde) and warm to RT.

Data Summary: Regioselectivity Trends

Reaction TypeReagent/ConditionsMajor SiteSelectivity Rationale
Magnesiation TMPMgCl[1]·LiCl, -40°CC-3 Kinetic acidity; coordination to bridgehead N.
Zincation TMP2Zn·MgCl2[2][3]·2LiClC-2 Thermodynamic control; softer metalation.
Halogen Exchange iPrMgCl·LiClC-7 Directed by pre-installed Bromine atom.
Electrophilic Subst. NIS or NBS, 0°CC-3 Highest HOMO coefficient (Nucleophilic).
Ring Fragmentation TMP-Base, >0°CC-6 Formation of unstable anion at C-6 leads to ring opening.

References

  • Schwärzer, K., et al. (2021).[1] "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold." Chemical Science, 12, 12229-12235.

    • Key Reference: Defines the TMP-base metalation strategy and ring fragment
  • Goel, R., et al. (2023). "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole." Synlett, 34(18), 2187-2192.

    • Key Reference: Discusses synthesis and stability of the core scaffold.
  • Hajra, A., et al. (2020). "Regioselective C-H Functionalization of Indazoles and Imidazopyridines." Organic Letters (Contextual reference for general azole reactivity).

  • BenchChem Technical Report. (2024). "An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole."

Sources

Validation & Comparative

Comparing biological activity of imidazo[1,2-b]pyrazole vs imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two nitrogen-rich fused heterocycles: the established imidazo[1,2-a]pyridine (a 6-5 fused system) and the emerging imidazo[1,2-b]pyrazole (a 5-5 fused system).

While imidazo[1,2-a]pyridine is a "privileged scaffold" found in blockbuster drugs like Zolpidem (Ambien) and Soraprazan, the imidazo[1,2-b]pyrazole scaffold represents a strategic "scaffold hop."[1] This 5-5 fused system offers distinct vectors for substituent attachment, altered hydrogen-bonding capabilities, and often improved aqueous solubility compared to its 6-5 counterparts or indole isosteres.[1] This guide analyzes their structure-activity relationships (SAR), biological targets, and experimental validation workflows.[1]

Structural & Physicochemical Analysis

The core difference lies in the ring fusion and nitrogen placement, which dictates the electronic environment and binding pocket occupancy.

FeatureImidazo[1,2-a]pyridine Imidazo[1,2-b]pyrazole
Ring System 6-5 Fused (Pyridine + Imidazole)5-5 Fused (Pyrazole + Imidazole)
Geometry Planar, larger surface area.Planar, compact.[1] Isostere of Indole.
Bridgehead N Shared nitrogen at position 1 (pyridine numbering).Shared nitrogen at position 1 (pyrazole numbering).
Basicity (pKa) Moderate. Pyridine N contributes to basicity.Lower. The extra nitrogen in the 5-membered ring reduces electron density.
Solubility Moderate (Lipophilic).Generally Higher (Polarity of 3-nitrogen system).
Key Vectors C-2, C-3 (nucleophilic), C-6, C-8.[1]C-2, C-3, C-7 (unique vector compared to pyridine).[1]
Primary Indication CNS (GABAergic), Gastric (P-CAB), Kinase.[1]Anticancer (Melanoma, Breast), Anti-inflammatory.[1][2][3]
Mechanistic Insight: The "Scaffold Hop" Advantage

Medicinal chemists often transition from the [1,2-a]pyridine to the [1,2-b]pyrazole to:

  • Reduce Lipophilicity (LogP): The additional nitrogen in the pyrazole ring lowers cLogP, potentially improving metabolic stability and reducing non-specific binding.

  • Alter Vector Geometry: The 5-5 fusion angle changes the exit vector of substituents at the C-2/C-3 positions, allowing the molecule to access different sub-pockets in enzymes (e.g., kinases) that the 6-5 system cannot reach.

Biological Activity Profile

A. Imidazo[1,2-a]pyridine: The Established Standard
  • Mechanism: Allosteric modulation of GABA-A receptors; reversible inhibition of H+/K+ ATPase.

  • Key Drugs: Zolpidem (Sedative), Alpidem (Anxiolytic), Olprinone (PDE3 inhibitor).[1]

  • Kinase Activity: Inhibitors of PI3K and CDK, though often requires extensive substitution to achieve selectivity.[1]

B. Imidazo[1,2-b]pyrazole: The Emerging Specialist
  • Mechanism: Tubulin polymerization inhibition; Kinase inhibition (c-Met, IGF-1R); B-Raf pathway interference.

  • Key Findings:

    • Melanoma: Derivatives functionalized with triazoles (e.g., Compound 1h) show selective cytotoxicity against metastatic melanoma cell lines (MeOV, MeTA) with IC50 values in the low micromolar range, while sparing healthy keratinocytes.[1]

    • Breast Cancer (MCF-7): Aryl-azo substituted imidazo[1,2-b]pyrazoles have demonstrated IC50 values (approx. 6-8 µM) superior to Doxorubicin in specific assays.[2]

    • Indole Isostere: Used to replace the indole core in 5-HT2A antagonists to improve aqueous solubility without losing receptor affinity.

Comparative Data Summary

Note: Data represents aggregated values from representative literature studies.

Assay / TargetCompound ClassActivity MetricOutcome / Observation
GABA-A Receptor Imidazo[1,2-a]pyridineKi < 10 nMDominant. High affinity binding to benzodiazepine site.
GABA-A Receptor Imidazo[1,2-b]pyrazoleKi > 1000 nMInactive. Structural change disrupts critical H-bonds.
MCF-7 (Breast) Imidazo[1,2-a]pyridineIC50: 15-50 µMModerate activity; often requires fusion with quinolines.
MCF-7 (Breast) Imidazo[1,2-b]pyrazoleIC50: 6-10 µMSuperior. 5-5 core fits tubulin colchicine site effectively.
Solubility (pH 7.4) Imidazo[1,2-a]pyridineLow/ModerateOften requires salt formation.[1]
Solubility (pH 7.4) Imidazo[1,2-b]pyrazoleHighImproved polarity allows for free-base formulations.

Experimental Protocols

To validate the biological advantage of the [1,2-b]pyrazole scaffold, the following protocols assess cytotoxicity and kinase selectivity.

Protocol A: Comparative Cell Viability Assay (MTT)

Objective: Determine the IC50 of synthesized derivatives against cancer lines (e.g., MCF-7, A375) vs. healthy controls (HEK293).

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare stock solutions of [1,2-a]pyridine and [1,2-b]pyrazole derivatives in DMSO. Dilute serially (0.1 µM to 100 µM) in culture medium (final DMSO < 0.5%). Add to wells.

  • Incubation: Incubate cells with compounds for 48h or 72h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1] Plot dose-response curves to determine IC50.
    
Protocol B: Kinase Selectivity Profiling (ADP-Glo)

Objective: Compare the "off-target" kinase inhibition profiles.

  • Reaction Mix: In a 384-well white plate, mix 2 µL of kinase (e.g., c-Met or VEGFR2, 5 ng/well) with 2 µL of substrate/ATP mix.

  • Compound Addition: Add 1 µL of test compound (Imidazo-pyrazole vs Pyridine) at 10 µM.

  • Incubation: Incubate at Room Temperature (RT) for 60 min.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 min.

  • Measurement: Read luminescence. High signal = High ADP = Active Kinase (No Inhibition). Low signal = Inhibition.

Visualizations (Graphviz/DOT)

Diagram 1: Structural Scaffold Comparison & Pharmacophore Mapping

This diagram visualizes the core structural differences and the "Scaffold Hop" logic.

ScaffoldComparison cluster_0 Established Scaffold (Imidazo[1,2-a]pyridine) cluster_1 Emerging Scaffold (Imidazo[1,2-b]pyrazole) Pyridine 6-5 Fused System (Pyridine + Imidazole) TargetA Target: GABA-A (CNS) Pyridine->TargetA Validated PropA High Lipophilicity Planar Geometry Pyridine->PropA Pyrazole 5-5 Fused System (Pyrazole + Imidazole) Pyridine->Pyrazole Scaffold Hop (N-insertion) TargetB Target: Kinases/Tubulin (Anticancer) Pyrazole->TargetB Emerging PropB Improved Solubility Indole Isostere Pyrazole->PropB

Caption: Comparison of the 6-5 Imidazo[1,2-a]pyridine and 5-5 Imidazo[1,2-b]pyrazole scaffolds.

Diagram 2: Anticancer Mechanism of Action (Imidazo[1,2-b]pyrazole)

Focusing on the specific signaling pathways engaged by the pyrazole derivative (e.g., inhibition of MAPK/ERK via B-Raf or Tubulin destabilization).[1]

Mechanism cluster_pathway Signaling Cascade Inhibitor Imidazo[1,2-b]pyrazole Derivative RTK RTK (e.g., c-Met) Inhibitor->RTK Inhibits RAF B-RAF Inhibitor->RAF Blockade Tubulin Tubulin (Colchicine Site) Inhibitor->Tubulin Binds RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Melanoma) ERK->Proliferation Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Disrupts Mitosis

Caption: Dual mechanism potential of Imidazo[1,2-b]pyrazoles targeting Kinase signaling and Tubulin.[1]

References

  • Grosse, S., et al. (2014).[1][4] "New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis." European Journal of Medicinal Chemistry.

  • Goel, R., et al. (2017).[1][5] "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry.

  • Meleddu, R., et al. (2017).[1] "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole." RSC Advances.

  • Inder Kumar, et al. (2025).[1][2][3][6] "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Molecules. [1]

  • Aiello, S., et al. (2018).[1] "Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes." Molecules.

Sources

A Comparative Guide: 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid as a Bioisostere for Indole-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical comparison of 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid as a potential bioisosteric replacement for the well-established but often problematic indole-2-carboxylic acid scaffold. We will delve into the foundational principles of bioisosterism, compare physicochemical properties, outline synthetic strategies, and project the biological implications of this substitution, supported by experimental data from authoritative literature.

Section 1: The Rationale for Bioisosteric Replacement in Modern Drug Design

Bioisosterism, the strategy of replacing a functional group or moiety within a biologically active molecule with a different one that retains similar chemical and physical properties, is a cornerstone of modern medicinal chemistry.[1][2] The goal is not merely to replicate activity but to optimize a lead compound's pharmacological profile. This can involve enhancing potency, improving selectivity, reducing off-target toxicity, or overcoming undesirable physicochemical and pharmacokinetic (ADME) properties.[2][3]

Indole-containing compounds, while prevalent in numerous approved drugs and natural products, often present challenges related to poor aqueous solubility and metabolic instability, particularly through oxidation by cytochrome P450 enzymes.[4][5] This has driven a search for "non-classical" bioisosteres—structurally distinct replacements that mimic the parent scaffold's biological function. The 1H-imidazo[1,2-b]pyrazole system has emerged as a compelling candidate to replace the indole ring, offering a similar spatial arrangement and hydrogen-bonding pattern but with potentially superior drug-like properties.[4][5][6]

G cluster_0 Drug Development Workflow A Lead Compound (e.g., Indole-based) B Identify Liabilities (Poor Solubility, Metabolism) A->B C Bioisosteric Replacement Strategy B->C D Synthesize Analogs (e.g., Imidazopyrazole-based) C->D E Comparative Assays (Physicochemical & Biological) D->E F Optimized Candidate E->F

Caption: A logical workflow for lead optimization using bioisosterism.

Section 2: Profiling the Parent Scaffold: Indole-2-carboxylic Acid

Indole-2-carboxylic acid is a privileged scaffold found in a wide array of compounds with significant biological activity. Its structure, featuring a carboxylic acid group attached to the C2 position of an indole ring, allows it to act as a crucial pharmacophore, often engaging with enzyme active sites through hydrogen bonding and metal chelation.[7][8]

Key Biological Roles:

  • Enzyme Inhibition: It is a well-documented inhibitor of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are critical targets in cancer immunotherapy.[9][10] The indole nitrogen and carboxylic acid can chelate the heme iron within the enzyme's active site.

  • Antiviral Activity: Derivatives of indole-2-carboxylic acid have shown potent inhibitory activity against HIV-1 integrase by chelating the two magnesium ions essential for the strand transfer reaction.[7][8][11]

Despite its utility, the indole ring's lipophilicity and susceptibility to metabolic attack often result in poor solubility and pharmacokinetic profiles, hindering the development of otherwise promising drug candidates.[4][5]

Section 3: The Challenger: 1H-Imidazo[1,2-b]pyrazole as a Non-Classical Isostere

The 1H-imidazo[1,2-b]pyrazole scaffold is a fused heterocyclic system that mimics the key structural and electronic features of indole. It possesses a similar size, planarity, and, crucially, a hydrogen bond donor (N-H) in a spatially analogous position to the indole N-H. However, the introduction of additional nitrogen atoms fundamentally alters its physicochemical properties.

G cluster_0 Indole-2-carboxylic acid cluster_1 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid node_A image_A node_B image_B

Caption: Structural comparison of the two core molecules. Note: An exact image for the imidazopyrazole was not available, a representative structure is shown.

The Pruvanserin Case Study: Experimental Validation

A compelling demonstration of this bioisosteric replacement was reported in the development of an analog for Pruvanserin, a selective 5-HT2A serotonin receptor antagonist.[4][5] The original drug, an indole derivative, was discontinued in clinical trials. Researchers synthesized an isostere where the indole ring was replaced by a 1H-imidazo[1,2-b]pyrazole scaffold. The resulting compound was predicted to have, and experimentally confirmed, significantly improved solubility in aqueous media , a critical parameter for oral bioavailability.[4][5] This study provides strong evidence for the potential of this scaffold to mitigate the solubility issues inherent to many indole-based compounds.

Section 4: Head-to-Head Physicochemical Data Comparison

The primary motivation for exploring this bioisosteric switch is the potential for improved drug-like properties. The introduction of two additional nitrogen atoms into the fused ring system increases the scaffold's polarity and hydrogen bonding capacity, which is expected to enhance aqueous solubility.

PropertyIndole-2-carboxylic acid5H-Imidazo[1,2-b]pyrazole-2-carboxylic acidRationale for Difference
Molecular Formula C₉H₇NO₂[12]C₆H₅N₃O₂[13]Different core scaffold.
Molecular Weight 161.16 g/mol [12]151.12 g/mol [13]Imidazopyrazole has a smaller molecular weight.
XLogP3 (Predicted) 2.3[12]Predicted to be lowerIncreased nitrogen content leads to higher polarity and lower lipophilicity.
Topological Polar Surface Area (TPSA) 50.1 ŲPredicted to be higherAdditional nitrogen atoms act as hydrogen bond acceptors, increasing TPSA.
Aqueous Solubility Generally LowPredicted to be significantly higherSupported by the Pruvanserin case study[4][5]; higher polarity and lower logP contribute to better solubility.
Hydrogen Bond Donors 2 (indole N-H, acid O-H)2 (pyrazole N-H, acid O-H)The key hydrogen bond donor feature is conserved.
Hydrogen Bond Acceptors 2 (carbonyl O, acid O)4 (2 pyrazole N, carbonyl O, acid O)Increased H-bond acceptor count enhances interactions with water.

Note: Experimental data for 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid is limited. Predictions are based on established chemical principles and data from analogous compounds.[4][5]

Section 5: Comparative Synthesis Strategies

The viability of a bioisostere depends on its synthetic accessibility. Both scaffolds can be prepared through established, albeit different, synthetic routes.

Synthesis of Indole-2-carboxylic Acid

A common and practical approach involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, which is prepared from 1-methyl-2-nitrobenzene and diethyl oxalate.[14] Subsequent hydrolysis yields the final product.

G A 1-Methyl-2-nitrobenzene + Diethyl oxalate B Condensation (Base) A->B C 3-(2-nitrophenyl)-2-oxopropanoic salt B->C D Reduction (e.g., H₂, Pd-catalyst) C->D E Cyclization D->E F Indole-2-carboxylic acid E->F

Caption: General synthetic workflow for Indole-2-carboxylic acid.

Synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

The functionalization of the core 1H-imidazo[1,2-b]pyrazole scaffold is key. A versatile method involves the protection of the N-H (e.g., with SEM-Cl), followed by regioselective bromination and subsequent metalation (e.g., Br/Mg-exchange).[4][5] The resulting organometallic intermediate can then be trapped with CO₂ to install the carboxylic acid moiety, followed by deprotection.

G A 1H-Imidazo[1,2-b]pyrazole B N-H Protection (e.g., SEM-Cl) A->B C Protected Scaffold B->C D Regioselective Bromination (e.g., NBS) C->D E Brominated Intermediate D->E F Metal-Halogen Exchange (e.g., i-PrMgCl) E->F G Organometallic Intermediate F->G H Carboxylation (CO₂) G->H I Deprotection H->I J 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid I->J

Caption: General synthetic workflow for the target imidazopyrazole.

Section 6: Projected Biological Equivalence and Advantages

The central hypothesis is that 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid can functionally mimic indole-2-carboxylic acid at its biological targets. The pyrazole N-H can substitute for the indole N-H as a hydrogen bond donor, and the carboxylic acid provides the same key interactions. The overall shape and aromatic character are sufficiently similar to fit within the same binding pockets.

The primary advantage lies in the improved physicochemical profile. Enhanced aqueous solubility can lead to:

  • Improved Oral Bioavailability: Better dissolution in the gastrointestinal tract.

  • More Favorable Formulation: Easier to formulate for intravenous or oral administration.

  • Reduced Off-Target Lipophilic Interactions: Potentially leading to a cleaner safety profile.

Section 7: Key Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (Precursor to Indole-2-carboxylic Acid) This protocol is adapted from a literature procedure.[15]

  • Preparation of Ethyl Phenylhydrazonepyruvate: Dissolve pyruvic acid in ethanol, followed by the slow addition of phenylhydrazine. Stir the mixture at room temperature until precipitation is complete. Filter the resulting solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Add the dried phenylhydrazone to a solution of sulfuric acid in absolute ethanol. Heat the mixture under reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. The crude ethyl indole-2-carboxylate will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol/water to yield the pure product.

  • Hydrolysis: The ester can be hydrolyzed to indole-2-carboxylic acid using aqueous NaOH followed by acidification.[15]

Protocol 2: Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold This protocol is a conceptual workflow based on published methods.[4][5]

  • N-H Protection: To a solution of 1H-imidazo[1,2-b]pyrazole in an aprotic solvent (e.g., THF), add a base (e.g., NaH) at 0 °C. After stirring, add SEM-Cl and allow the reaction to warm to room temperature. Monitor by TLC until completion. Quench with water and extract the product.

  • Bromination: Dissolve the protected scaffold in a suitable solvent (e.g., DMF) and add N-bromosuccinimide (NBS) portion-wise. Stir at room temperature until the starting material is consumed.

  • Carboxylation: Dissolve the brominated intermediate in dry THF and cool to -15 °C. Add a solution of i-PrMgCl·LiCl dropwise and stir for 1 hour. Bubble dry CO₂ gas through the solution for 2 hours. Quench the reaction with saturated NH₄Cl solution and extract the protected acid.

  • Deprotection: Treat the protected acid with an appropriate deprotection agent (e.g., TBAF or acid) to yield the final product.

Protocol 3: Representative In Vitro IDO1 Inhibition Assay This protocol describes a typical fluorescence-based assay for screening IDO1 inhibitors.[9]

  • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue, Ascorbic Acid, Catalase, and a suitable assay buffer (e.g., potassium phosphate buffer).

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, catalase, ascorbic acid, and methylene blue.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., indole-2-carboxylic acid derivative or its bioisostere) dissolved in DMSO to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Add the IDO1 enzyme to the wells, followed by L-Tryptophan to initiate the reaction.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Kynurenine Detection: Heat the plate at 65 °C to convert the N-formylkynurenine product to kynurenine. Measure the fluorescence of kynurenine (Excitation: 365 nm, Emission: 480 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 8: Conclusion and Future Outlook

The available evidence strongly supports the use of the 1H-imidazo[1,2-b]pyrazole scaffold as a non-classical bioisostere for the indole ring system. The key takeaways are:

  • Conservation of Function: The imidazopyrazole scaffold maintains the essential structural and hydrogen-bonding features required for biological activity.

  • Improved Physicochemical Properties: The primary, experimentally supported advantage is the significant enhancement of aqueous solubility, a common bottleneck in drug development for indole-containing compounds.[4][5]

  • Synthetic Tractability: Robust synthetic routes exist for the preparation and functionalization of this scaffold.

Future Work: The next logical step is the direct, side-by-side comparison of 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid and indole-2-carboxylic acid in relevant biological assays, such as IDO1 and HIV-1 integrase inhibition. Such studies would provide definitive data on the extent of biological equivalence and confirm the benefits of this promising bioisosteric replacement.

References

  • Organic Syntheses Procedure, Indole-2-carboxylic acid, ethyl ester.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem - NIH.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
  • A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (CHEMBL4680135). ChEMBL - EMBL-EBI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Sigma-Aldrich.
  • 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid | CAS 914637-58-4. SCBT.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a pr. RSC Publishing.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. Request PDF - ResearchGate.
  • 1H-Imidazo[1,2-b]pyrazole (1) as a potential replacement of indole (2)... ResearchGate.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

[1]

Executive Safety Summary

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid is a fused nitrogen-rich heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., kinase inhibitors).[1]

Critical Hazard Profile: As a research intermediate, specific toxicological data (LD50) is often limited.[1] Therefore, the Precautionary Principle applies . Based on its functional groups (carboxylic acid moiety + fused imidazole-pyrazole core), this compound must be treated as a Chemical Irritant (Skin/Eye/Respiratory) with potential for Sensitization .[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Nitrile gloves are mandatory; latex is insufficient due to the acidic nature of the compound.

  • Eye Protection: Chemical safety goggles are preferred over safety glasses due to the fine particulate nature of the solid.

Risk Assessment & Hazard Identification

The safety protocol for this compound is derived from its chemical structure and physical properties.

Hazard ClassGHS CodeSignal WordDescription & Causality
Skin Irritation H315 WarningThe carboxylic acid proton (

) can protonate skin proteins, causing contact dermatitis.
Eye Irritation H319 WarningAcidic solids cause immediate lachrymation and potential corneal opacity upon contact.
STOT-SE H335 WarningInhalation of fine dust irritates the mucous membranes of the upper respiratory tract.
Sensitization H317 WarningPredicted: Fused nitrogen heterocycles are known haptens; repeated exposure may trigger allergic response.
Diagram 1: Risk Assessment Logic Flow

This decision matrix outlines how to categorize the risk based on the operational state of the chemical.

RiskAssessmentcluster_0Chemical Statecluster_1Primary Riskcluster_2Required ControlState_SolidSolid Powder(Weighing)Risk_InhaleInhalation ofFine ParticulatesState_Solid->Risk_InhaleHigh Dust PotentialState_SolnIn Solution(Reaction/Workup)Risk_SplashDermal Absorption& SplashState_Soln->Risk_SplashSolvent Carrier EffectControl_HoodFume Hood +N95 BackupRisk_Inhale->Control_HoodControl_GloveDouble Nitrile +GogglesRisk_Splash->Control_Glove

Caption: Logic flow determining safety controls based on the physical state of the compound during handling.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Critical)

Recommendation: Nitrile Rubber (NBR) .[1]

  • Why: Natural Latex is susceptible to degradation by acidic organic compounds. Nitrile provides superior chemical resistance and puncture strength.

  • Protocol:

    • Standard Handling: Single Nitrile glove (minimum thickness 0.11 mm).[1]

    • Solution Handling (e.g., DCM/DMF): Double gloving is required.[1] The outer glove protects against the solvent (which acts as a carrier for the toxicant), while the inner glove acts as the final barrier.[1]

    • Breakthrough Time: Change gloves immediately upon splash or every 2 hours of continuous use.

B. Eye & Face Protection

Recommendation: Chemical Safety Goggles (Indirect Vent) .

  • Why: Standard safety glasses have gaps. Fine acidic powders can bypass these gaps via air currents in a fume hood, settling on the moisture of the eye and forming a corrosive solution.[1]

  • Contact Lens Policy: Strictly prohibited. Lenses can trap the acidic powder against the cornea, exacerbating burns.[1]

C. Respiratory Protection

Primary Control: Engineering Controls (Fume Hood) are the first line of defense.[1] Secondary PPE:

  • Scenario: Weighing outside a hood (NOT recommended) or spill cleanup.[1]

  • Equipment: N95 or P100 Particulate Respirator .

  • Fit Testing: Essential. A loose N95 offers zero protection against micron-sized organic dust.

D. Body Protection
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.[1]

  • High Quantity (>5g): Tyvek® sleeves or apron to prevent dust accumulation on fabric clothing which can be transferred home.[1]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize static-induced aerosolization of the powder.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a tare vessel with a secure lid.

  • Static Control: Heterocyclic carboxylic acids are often static-prone. Use an anti-static gun or a polonium strip near the balance to neutralize charge before opening the vial.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; this creates a dust cloud.

  • Cleanup: Immediately wipe the balance area with a tissue dampened with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] This neutralizes any invisible acidic residue.

Protocol B: Spill Response (Emergency)

Objective: Neutralization before mechanical collection.[1]

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Don safety goggles and double gloves.

  • Neutralize: Gently cover the spill with Sodium Bicarbonate or Calcium Carbonate .

    • Observation: Wait for any fizzing (CO₂ release) to cease.[1] This confirms the acid is neutralized.

  • Collect: Sweep the neutralized solid into a dustpan. Do not use a vacuum unless it is HEPA-rated and explosion-proof.

  • Clean: Wash the surface with water and soap.

Diagram 2: Spill Response Workflow

SpillResponseStartSpill DetectedAssessIsolate Area &Upgrade PPEStart->AssessAction_DryCover withNaHCO3 (Base)Assess->Action_DrySolid SpillAction_WetAbsorb withVermiculiteAssess->Action_WetSolution SpillCollectCollect intoHazardous WasteAction_Dry->CollectAfter NeutralizationAction_Wet->CollectCleanDecontaminate Surface(Soap + Water)Collect->Clean

Caption: Step-by-step workflow for neutralizing and cleaning up spills of acidic heterocyclic compounds.

Disposal & Waste Management

Never dispose of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid down the drain.[1] It poses a risk to aquatic life due to its biological activity (kinase inhibition potential).[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Organic Acid" .

  • Liquid Waste: Combine with compatible organic solvents (non-halogenated) in the organic waste stream.[1]

  • Destruction Method: High-temperature incineration is the only validated method to destroy the fused heterocyclic core completely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid (Analogous Structure Safety).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.